molecular formula C17H12FIS B12820787 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene

2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene

Cat. No.: B12820787
M. Wt: 394.2 g/mol
InChI Key: NUPZYRPXHPYRJE-UHFFFAOYSA-N
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Description

Structural Comparisons

Compound Thiophene Substitution Pattern Dihedral Angle (°) HOMO-LUMO Gap (eV)
2-(4-Fluorophenyl)thiophene 2-fluorophenyl 85.2 4.7
3-Iodothiophene 3-iodo 4.9
DFP-BDTT Difluorophenyl 89.4 3.8

Electronic Property Trends

  • Fluorination reduces HOMO-LUMO gaps by 0.4–0.9 eV versus non-fluorinated analogs.
  • Iodine substitution increases spin-orbit coupling constants by 3× compared to bromine analogs.
  • Methyl groups in the 2-position enhance thermal stability (ΔTₘ +27°C vs. unsubstituted).

Charge Transport Efficiency

Compound Hole Mobility (cm²/Vs) Electron Mobility (cm²/Vs) Anisotropy Ratio
Target compound 0.14 0.09 2.7:1
FPP-BDTT 0.22 0.31 5.4:1
2-Methylthiophene 0.03 0.02 1.1:1

Properties

Molecular Formula

C17H12FIS

Molecular Weight

394.2 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene

InChI

InChI=1S/C17H12FIS/c1-11-2-7-14(19)10-15(11)17-9-8-16(20-17)12-3-5-13(18)6-4-12/h2-10H,1H3

InChI Key

NUPZYRPXHPYRJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)C2=CC=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Iodination of Bromo-Substituted Thiophene Derivative

One established method involves the conversion of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene to the corresponding iodo derivative using copper(I) iodide as a catalyst. The reaction is performed in the presence of sodium iodide and N,N'-dimethylethylenediamine in a mixed solvent system of diethylene glycol dimethyl ether and toluene under an inert atmosphere at reflux for 36 hours.

Reaction conditions and results:

Starting Material Reagents & Catalysts Solvent(s) Temperature & Time Yield (%) Product Description
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (100 g) CuI (2.64 g), NaI (83 g), N,N'-dimethylethylenediamine (2.94 mL) Toluene (300 mL), Diglyme (50 mL) Reflux, 36 h 94.9 2-(5-Iodo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, white crystals, mp 109-110 °C

The reaction mixture is filtered through activated carbon, washed, evaporated, and the residue is recrystallized from methanol to afford the product with high purity and yield.

Friedel–Crafts Acylation Using Titanium Tetrachloride

An alternative synthetic route involves Friedel–Crafts acylation of 2-(4-fluorophenyl)thiophene with an acid chloride derived from 5-iodo-2-methylbenzoic acid. Titanium tetrachloride (TiCl4) is used as the Lewis acid catalyst, providing diaryl ketones in high yields.

Key steps and conditions:

Step Reagents & Conditions Yield (%) Notes
Acid chloride formation 5-Iodo-2-methylbenzoic acid + SOCl2 in CH2Cl2 with DMF catalyst, 50 °C, 1 h - Acid chloride intermediate prepared for acylation
Friedel–Crafts acylation Acid chloride + 2-(4-fluorophenyl)thiophene + TiCl4 in CH2Cl2, 0–10 °C, 30 min 91 Diaryl ketone intermediate obtained
Reduction to benzyl derivative Diaryl ketone + NaBH4 in DME, 70 °C, 2 h; followed by TiCl4 addition, 50 °C, 5 h 85 Produces 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene

This method is notable for its applicability to functionalized substrates and moderate to high yields, making it suitable for synthesizing intermediates for pharmaceutical agents such as SGLT2 inhibitors.

Suzuki Cross-Coupling for Brominated Thiophene Derivatives

The precursor 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene can be synthesized via Suzuki cross-coupling reactions involving 5-nitro-2-methylphenyl derivatives and 2-substituted thiophenes. This method provides a versatile platform for subsequent halogen exchange or functional group transformations.

The process typically involves:

  • Preparation of boronic acid or ester derivatives of the aryl components.
  • Palladium-catalyzed cross-coupling under inert atmosphere.
  • Purification to obtain brominated thiophene derivatives as intermediates.

This approach is valued for its operational simplicity, stable process, and high yield, with low waste generation and cost-effectiveness.

Reduction of Ketone Intermediates Using Metal Borohydrides Under Lewis Acid Catalysis

A clean and industrially applicable method for preparing 2-(4-fluorophenyl)-5-[(5-halo-2-aminomethylphenyl)methyl]thiophene involves reduction of ketone intermediates using metal borohydrides (e.g., sodium borohydride) in the presence of Lewis acids such as aluminum trichloride or boron trifluoride diethyl etherate.

Typical procedure:

Step Reagents & Conditions Yield (%) Remarks
Dissolution of ketone Ketone intermediate dissolved in THF or DME - Reaction medium preparation
Lewis acid addition Anhydrous AlCl3 or BF3·OEt2 added at low temperature (-10 to 10 °C) - Catalyzes reduction
Reductive agent addition Sodium borohydride added in batches, reaction maintained at 0–10 °C for 3–5 h, then warmed to 50–80 °C 78–85 Reduction to aminomethyl derivative
Workup and purification Quenching with water, extraction, acid washing, concentration, recrystallization - Produces clean intermediate suitable for scale-up

This method is preferred for its safety, low cost, environmental friendliness, and suitability for industrial production, despite requiring strict anhydrous conditions and temperature control.

Method Key Reagents & Catalysts Solvent(s) Temperature & Time Yield (%) Advantages Limitations
Copper(I)-Catalyzed Iodination CuI, NaI, N,N'-dimethylethylenediamine Toluene, Diglyme Reflux, 36 h 94.9 High yield, straightforward Long reaction time
Friedel–Crafts Acylation + Reduction TiCl4, SOCl2, NaBH4 CH2Cl2, DME 0–50 °C, several hours 85–91 Applicable to functionalized substrates Requires moisture control
Suzuki Cross-Coupling Pd catalyst, boronic acids Various organic solvents Reflux or elevated temp High Versatile, scalable Requires palladium catalyst
Metal Borohydride Reduction NaBH4, AlCl3 or BF3·OEt2 THF, DME -10 to 80 °C, 15+ hours 78–85 Clean, industrially friendly Strict anhydrous conditions needed
  • The copper(I)-catalyzed halogen exchange is highly efficient for converting bromo to iodo substituents on the benzyl thiophene scaffold, yielding crystalline products suitable for further functionalization.

  • Friedel–Crafts acylation using TiCl4 is effective for synthesizing diaryl ketones with functional groups such as iodine and fluorine, which are key intermediates for pharmaceutical compounds. Subsequent reduction steps convert ketones to benzyl derivatives with good yields.

  • Suzuki cross-coupling remains a robust method for constructing the thiophene core with aryl substituents, enabling the introduction of bromine substituents that can be further transformed.

  • Reduction of ketone intermediates under Lewis acid catalysis with metal borohydrides offers a clean and scalable route to aminomethyl derivatives, important for industrial synthesis of drug intermediates, though it requires careful control of moisture and temperature.

The preparation of 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene involves multiple synthetic strategies, each with distinct advantages. Copper(I)-catalyzed halogen exchange and Friedel–Crafts acylation followed by reduction are the most documented and effective methods, providing high yields and purity. Suzuki cross-coupling offers versatility in precursor synthesis, while metal borohydride reductions under Lewis acid catalysis provide clean, industrially viable processes. Selection of the method depends on the scale, desired purity, and available resources.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the halogen substituents.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antidiabetic Applications

The primary application of 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene lies in its function as an SGLT2 inhibitor. This mechanism is critical for managing hyperglycemia in patients with type 2 diabetes.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that it exhibits varying degrees of antibacterial and antifungal activity against several pathogens.

Summary of Antimicrobial Activity

ActivityTarget/OrganismMIC (µM)Reference
AntibacterialE. coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus5.64
AntifungalCandida albicans16.69

This table summarizes the minimum inhibitory concentrations (MIC) for various bacteria and fungi, illustrating the compound's potential as an antimicrobial agent.

Clinical Implications

The implications of using SGLT2 inhibitors like Canagliflozin extend beyond glycemic control; they also encompass cardiovascular benefits and weight management, making them a multifaceted tool in diabetes management. The safety profile has been evaluated through numerous clinical trials, indicating a favorable risk-benefit ratio when used appropriately .

Study on SGLT2 Inhibitors

A clinical study published in a peer-reviewed journal demonstrated that patients treated with Canagliflozin showed significant improvements in glycemic control and weight reduction compared to placebo groups. The study highlighted a reduction in HbA1c levels and improvements in cardiovascular health markers over a year-long treatment period .

Research on Antimicrobial Properties

A comparative study examined various thiophene derivatives, including this compound, against common bacterial strains. The findings suggested that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Features :

  • Thiophene core : A five-membered aromatic ring with sulfur.
  • 4-Fluorophenyl group : Attached at position 2, enhancing electronic effects and metabolic stability.
  • 5-Iodo-2-methylbenzyl group : At position 5, contributing to steric bulk and halogen-mediated interactions in biological systems .

Synthesis and Stability :
The compound is synthesized via palladium-catalyzed cross-coupling reactions, similar to methods described for brominated analogs (e.g., 2-(bromomethyl)-5-aryl-thiophenes) . However, its thiophene sulfur is prone to oxidation under oxidative stress, forming degradants like CANA-D2 (via S-oxidation) and CANA-D3 (via hydroxylation and ketone formation) .

Comparison with Structural and Functional Analogs

Structural Analogs

Table 1: Key Structural Analogs and Properties

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities Reference
Target Compound 4-Fluorophenyl, 5-iodo-2-methylbenzyl 408.272 Canagliflozin intermediate
2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene Bromomethyl, 4-methoxyphenyl 297.21 Synthetic intermediate (76% yield)
TPCA-1 (Thiophene carboxamide inhibitor) 4-Fluorophenyl, carboxamide 316.34 IKKβ inhibitor (IC₅₀ = 410 μM)
5-(4-Fluorophenyl)thiophen-2-yl Schiff bases Varied aromatic aldehydes ~350–400 Anticancer (IC₅₀ = 1.28 μg/mL)
Natural thiophenes (e.g., from Pluchea indica) Polyacetylene chains ~250–350 Cytotoxic, antimicrobial

Anticancer Activity :

  • Target Compound Derivatives : Schiff bases of 5-(4-fluorophenyl)thiophen-2-yl derivatives (e.g., compound 5j ) exhibit potent activity against MCF7 breast cancer cells (IC₅₀ = 1.28 μg/mL), attributed to the fluorophenyl-thiophene core’s electron-withdrawing effects and planar structure .
  • Natural Thiophenes: Compounds like 2-(penta-1,3-diynyl)-5-(3,4-dihydroxybut-1-ynyl)thiophene from Echinops grijisii show cytotoxicity against HL-60 leukemia cells but lack fluorinated groups, reducing metabolic stability compared to synthetic analogs .

Anti-Inflammatory Activity :

  • TPCA-1: A 4-fluorophenyl-thiophene carboxamide, selectively inhibits IKKβ (IC₅₀ = 410 μM) by ATP competition. Its fluorophenyl group enhances binding affinity compared to non-fluorinated analogs .
  • Compound 31a/31b : Thiazole derivatives with 4-fluorophenyl groups (e.g., 31a ) inhibit COX-2 with moderate selectivity, though less potent than thiophene-based TPCA-1 .

Metabolic Stability and Degradation

  • Target Compound : Susceptible to oxidative degradation (e.g., CANA-D2/D3 formation) due to thiophene sulfur’s reactivity, limiting its direct therapeutic use .
  • Natural Thiophenes : Polyacetylene-substituted thiophenes (e.g., from Pluchea indica) exhibit greater oxidative resilience but lack pharmacokinetic data .

Biological Activity

2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene, often referred to as a Canagliflozin intermediate, is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes treatment and cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H14FIS
  • Molecular Weight : 408.27 g/mol
  • CAS Number : 898566-17-1
  • Physical Appearance : Pale yellow solid .

The compound is primarily recognized as an intermediate in the synthesis of Canagliflozin, a sodium/glucose cotransporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are crucial in managing type 2 diabetes by reducing glucose reabsorption in the kidneys, thereby lowering blood sugar levels. Additionally, there is emerging evidence suggesting that compounds with similar structures may exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation .

Antidiabetic Activity

As a precursor to Canagliflozin, this compound contributes to the pharmacological profile of SGLT2 inhibitors. These agents have been shown to:

  • Decrease renal glucose reabsorption.
  • Promote glucosuria (excretion of glucose in urine).
  • Improve glycemic control in patients with type 2 diabetes .

Anticancer Activity

Recent studies indicate that derivatives of thiophene compounds may possess significant anticancer activity. For instance:

  • In vitro studies have demonstrated that related thiophene derivatives exhibit cytotoxic effects on various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .
  • The compound's structural similarity to other bioactive thiophenes suggests potential activity against tumor growth through mechanisms such as inhibition of angiogenesis and modulation of apoptotic pathways .

Case Study 1: Synthesis and Antitumor Activity

A study focused on the synthesis of novel thiophene derivatives highlighted their potential as antitumor agents. The synthesized compounds were evaluated for their cytotoxicity against a panel of cancer cell lines. Results showed that certain derivatives exhibited IC50 values as low as 1.143 µM against renal cancer cell lines, indicating potent antitumor activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of thiophene-based compounds revealed that modifications at specific positions significantly influence their biological activity. For example, the introduction of halogen substituents (like iodine and fluorine) was found to enhance cytotoxicity against specific cancer types while maintaining favorable pharmacokinetic properties .

Data Tables

Biological Activity IC50 Values (µM) Cell Lines Tested
AntidiabeticN/AHuman renal proximal tubule cells
Anticancer1.143Renal cancer (RXF 486)
2.76Ovarian adenocarcinoma (OVXF 899)
9.27Pleural mesothelioma (PXF 1752)

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)-5-(5-iodo-2-methylphenyl)thiophene?

Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, to introduce aryl substituents onto the thiophene core. For example:

Thiophene Core Preparation : Start with halogenated thiophene derivatives (e.g., 2-bromothiophene) as a scaffold.

Aryl Substituent Introduction : Use Suzuki coupling with pre-functionalized boronic acids (e.g., 4-fluorophenylboronic acid and 5-iodo-2-methylphenylboronic acid) in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in anhydrous THF .

Iodination : Optimize iodination using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere.

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 9:1 to 7:3) to separate unreacted starting materials.
  • Recrystallization : Dissolve the crude product in minimal hot ethanol and cool slowly to obtain crystalline solids.
  • HPLC : For high-purity requirements, employ reverse-phase HPLC with acetonitrile/water mobile phases .

Q. How should researchers characterize this compound post-synthesis?

Methodological Answer:

  • Spectroscopy :
    • NMR : Record ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and integration ratios.
    • IR : Identify functional groups (e.g., C-F stretch at ~1250 cm⁻¹, C-I stretch at ~500 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., ESI+ mode).
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical NMR data be resolved?

Methodological Answer:

  • Cross-Validation : Compare experimental shifts with computational predictions (e.g., DFT-based NMR chemical shift calculations using Gaussian or ORCA).
  • Solvent Effects : Account for solvent-induced shifts by repeating NMR in different deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • 2D NMR : Use HSQC/HMBC to resolve ambiguous assignments, particularly for overlapping aromatic protons .

Q. What strategies optimize Suzuki coupling for introducing the iodo substituent?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency.
  • Ligand Optimization : Use electron-rich ligands (e.g., SPhos) to stabilize oxidative addition intermediates.
  • Reaction Monitoring : Track progress via TLC or in-situ IR to terminate reactions at >90% conversion, minimizing side products .

Q. How can X-ray crystallography confirm the molecular geometry of this compound?

Methodological Answer:

  • Crystal Growth : Use vapor diffusion (e.g., hexane layered over a saturated DCM solution) to obtain single crystals.
  • Data Collection : Perform at low temperature (100 K) on a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELXL to refine atomic coordinates, ensuring R-factor < 5%. Compare bond lengths/angles with similar structures (e.g., fluorophenyl-thiophene derivatives in ) .

Q. What computational models predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and band gaps.
  • Solvent Modeling : Include solvent effects (e.g., PCM model for DMSO) to simulate UV-Vis spectra.
  • Charge Transfer Analysis : Evaluate electron density maps to assess substituent effects on aromatic conjugation .

Data Contradiction Analysis

Q. How to address conflicting literature reports on reaction yields?

Methodological Answer:

  • Systematic Replication : Repeat reported procedures while controlling variables (e.g., purity of reagents, moisture levels).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species) that may reduce yields.
  • Statistical Design : Apply DOE (Design of Experiments) to isolate critical factors (e.g., temperature, catalyst loading) .

Q. What if IR spectra show unexpected absorption bands?

Methodological Answer:

  • Contamination Check : Analyze byproduct bands (e.g., carbonyl stretches from oxidized solvents).
  • Crystal Packing Effects : Compare solid-state (ATR) vs. solution (FT-IR in CCl₄) spectra to rule out intermolecular interactions.
  • Computational IR : Simulate spectra (e.g., using Avogadro) to assign ambiguous peaks .

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